2,2,5-Trimethyl-2H-1,3-benzodioxole
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Overview
Description
2,2,5-Trimethyl-1,3-benzodioxole is an organic compound with the molecular formula C10H12O2 It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5-Trimethyl-1,3-benzodioxole typically involves the condensation of catechol with disubstituted halomethanes. This reaction is catalyzed by strong acids such as hydrochloric acid or sulfuric acid. The reaction conditions require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of 2,2,5-Trimethyl-1,3-benzodioxole can be scaled up using similar synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Industrial methods often employ solid acid catalysts like ZrO2/SO42- to facilitate the condensation reactions .
Chemical Reactions Analysis
Types of Reactions
2,2,5-Trimethyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, using reagents like bromine (Br2) or chlorine (Cl2).
Common Reagents and Conditions
Common reagents used in the reactions of 2,2,5-Trimethyl-1,3-benzodioxole include palladium catalysts for arylation reactions, strong acids for condensation reactions, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
2,2,5-Trimethyl-1,3-benzodioxole has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological macromolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and aromatic compounds.
Mechanism of Action
The mechanism of action of 2,2,5-Trimethyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, it can act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses. The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,5-Trimethyl-1,3-benzodioxole include:
1,3-Benzodioxole: A simpler analog with similar structural features but lacking the trimethyl substitution.
2,2-Difluorobenzo[1,3]dioxole: A fluorinated derivative with distinct chemical properties.
1,3-Dioxanes and 1,3-Dioxolanes: Compounds with similar ring structures but different substituents and functional groups.
Uniqueness
2,2,5-Trimethyl-1,3-benzodioxole is unique due to its specific trimethyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where its particular reactivity and stability are advantageous .
Properties
CAS No. |
39237-14-4 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2,2,5-trimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-8-9(6-7)12-10(2,3)11-8/h4-6H,1-3H3 |
InChI Key |
INKNSUJYCYQECI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(O2)(C)C |
Origin of Product |
United States |
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